4-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methanesulfonyl group, and a pyridazinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized through a series of reactions starting from readily available precursors.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride under basic conditions.
Coupling with the Phenyl Ring: The pyridazinyl intermediate is coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
Structural Features: The presence of the ethoxy group and the methanesulfonyl group distinguishes it from other benzamides.
Biological Activity: Its unique combination of functional groups may confer distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-17-9-7-14(8-10-17)20(24)21-16-6-4-5-15(13-16)18-11-12-19(23-22-18)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24) |
InChI Key |
AXOFWMJUJCNTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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